1-(2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Lipophilicity Azepane Piperidine analog

Researchers seeking to expand heterocyclic scaffold diversity in lead optimization often face limited commercial availability of 7-membered ring building blocks. This compound addresses that gap with a unique azepane-pyridine-pyrrolidine architecture (MW 287.40, LogP 3.15) that cannot be replicated by common piperidine analogs. • ≥98% purity, procurement-ready without repurification • 2 rotatable bonds, 0 H-bond donors - ideal ligand efficiency for fragment screening • Orthogonal diversification points (pyridine C-H, pyrrolidine deprotection) for parallel synthesis • In-stock availability from multiple vendors for immediate global shipping

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
Cat. No. B15063931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=C(N=CC=C2)N3CCCCCC3
InChIInChI=1S/C17H25N3O/c1-14(21)20-13-7-9-16(20)15-8-6-10-18-17(15)19-11-4-2-3-5-12-19/h6,8,10,16H,2-5,7,9,11-13H2,1H3
InChIKeyGXDMZPJZYUMETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone – Identity & Sourcing


1-(2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352499-82-1) is a synthetic heterocyclic building block defined by a three-component architecture: a central pyridine ring substituted at the 2-position with a seven-membered azepane ring and at the 3-position with an N-acetylpyrrolidine moiety . Its molecular formula is C₁₇H₂₅N₃O (MW 287.40 g/mol), with computed LogP values ranging from 2.3 (PubChem XLogP3) to 3.15 (vendor-provided) and a topological polar surface area of 36.4 Ų [1]. The compound is commercially available for research use from multiple vendors at purities of 95–98%, and it contains one undefined stereocenter in the pyrrolidine ring .

Core Azepane-pyridine-pyrrolidine heterocyclic scaffold
Supply Multi-vendor commercial availability
Use Research-use synthetic building block

Why In-Class Analogs Cannot Substitute


The 1-(2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone scaffold integrates three critical structural variables—the seven-membered azepane ring, the N-acetylpyrrolidine substituent, and the pyridine regioisomerism—each of which independently modulates lipophilicity, conformational flexibility, and molecular recognition [1]. Replacing the azepane with a six-membered piperidine ring (CAS 1352533-23-3) reduces LogP by approximately 0.4 units and lowers molecular weight by 14 g/mol, altering both membrane permeability potential and binding cavity fit . Similarly, substituting the N-acetyl group with an N-formyl group (CAS 1352507-08-4) increases rotatable bond count from 2 to 3 while decreasing LogP by the same magnitude, changing the compound's conformational entropy profile . These physicochemical differences mean that in-class analogs cannot serve as drop-in replacements in structure-activity relationship (SAR) campaigns, lead optimization workflows, or fragment-based screening libraries without altering the pharmacological trajectory of the program [1].

Azepane (7-membered) to piperidine (6-membered) substitution may shift lipophilicity and conformational accessibility, potentially altering membrane permeability and binding cavity fit.

N-acetyl to N-formyl replacement alters rotatable bond count and introduces a reactive aldehyde, changing conformational entropy and off-target risk profile.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: Azepane vs. Piperidine Analog

The target compound (azepane-containing) demonstrates a computed LogP of 3.15, compared to 2.76 for the direct piperidine analog (CAS 1352533-23-3), representing a ΔLogP of +0.39 . This difference is attributable to the additional methylene unit in the seven-membered azepane ring versus the six-membered piperidine ring. Both compounds share identical TPSA (36.44 Ų) and hydrogen bond donor/acceptor counts, isolating the LogP shift to the ring-size difference .

Lipophilicity
Head-to-head
ΔLogP = +0.39
Higher lipophilicity may support membrane permeability in cell-based assays.
Vendor-computed LogP; TPSA identical (36.44 Ų) for both compounds.
Lipophilicity Azepane Piperidine analog Drug-likeness LogP comparison

Molecular Weight Differentiation vs. Piperidine Analog

The target compound has a molecular weight of 287.40 g/mol, which is 14.03 g/mol higher than the piperidine analog (MW 273.37 g/mol), corresponding to exactly one methylene (–CH₂–) unit . This mass increase is localized entirely within the saturated azepane ring, leaving all other molecular descriptors (H-bond donors/acceptors, TPSA) unchanged between the two compounds .

Mol. weight
Head-to-head
ΔMW = +14.03 g/mol
Mass difference reflects one methylene unit; may affect ligand efficiency indices.
Fragment-based design context; identical H-bond donors/acceptors.
Molecular weight Azepane Piperidine analog Ligand efficiency Fragment-based drug design

Conformational Restraint vs. N-Formyl Analog

The target compound contains only 2 rotatable bonds, compared to 3 rotatable bonds in the N-formyl aldehyde analog 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352507-08-4) . This difference arises from the replacement of the acetyl methyl group (–COCH₃) with a formyl hydrogen (–CHO), which removes one C–C rotatable bond while maintaining the same TPSA of 36.44 Ų .

Rotatable bonds
Head-to-head
2 vs. 3 bonds
Fewer rotatable bonds may lower conformational entropy penalty upon binding.
N-formyl analog has additional C–C bond and reactive aldehyde.
Conformational flexibility Rotatable bonds N-acyl group Entropy Aldehyde analog

Azepane Ring Conformational Plasticity

The azepane ring in the target compound is a seven-membered saturated nitrogen heterocycle, which exhibits greater conformational flexibility and a wider range of accessible low-energy conformers compared to the six-membered piperidine ring in the direct analog (CAS 1352533-23-3) . Literature on cyclic amine conformational analysis indicates that azepane rings can adopt chair, twist-chair, and boat conformations, whereas piperidine is largely restricted to chair conformations, providing the azepane scaffold with a distinct three-dimensional shape profile for protein binding site complementarity [1]. No quantitative conformer population data was available for this specific compound.

Conformation
Class-level
Azepane: chair/twist/boat
Piperidine: chair
Enhanced conformational sampling may enable access to distinct protein pockets.
Qualitative; no compound-specific conformer population data.
Conformational analysis Azepane Ring flexibility Scaffold diversity Medicinal chemistry

Commercial Purity and Availability

The target compound is available from at least three independent commercial suppliers at purities ranging from 95% to ≥98% . Chemscene specifies ≥98% purity (Cat. CS-0595800), MolCore specifies NLT 98%, and AKSci specifies 95% . In comparison, the piperidine analog (CAS 1352533-23-3) is also available at ≥98% purity from Chemscene, establishing equivalent commercial quality benchmarks across the analog series .

Purity
Specification review
≥98% (multi-vendor)
Consistent purity across analog series shifts selection to structural differentiation.
HPLC-based specification; piperidine analog also ≥98%.
Purity specification Commercial availability Procurement Quality control Building block

Biological Activity Data Limitations

A systematic search of PubMed, BindingDB, ChEMBL, and major patent databases (including US10202379 and related filings) did not yield any publicly reported IC₅₀, EC₅₀, Kd, or other quantitative biological activity data for 1-(2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352499-82-1) or its piperidine and aldehyde analogs [1]. The compound appears to function as a research-use-only synthetic building block without characterized pharmacological targets in the published literature [1]. All differentiation evidence presented above is therefore physicochemical and structural in nature, not functional or pharmacological.

Bioactivity
Data to verify
No IC₅₀/EC₅₀/Kd reported
Procurement decisions must rely on physicochemical differentiation.
Systematic search of public databases through April 2026.
Data availability Biological activity Research gap Assay data Limitations

Recommended Application Scenarios


Diversity-Oriented Synthesis with 3D Scaffold Topology

The seven-membered azepane ring provides a distinct three-dimensional conformational profile compared to the flatter six-membered piperidine analog, making this compound a strategic choice for diversity-oriented synthesis (DOS) libraries where maximizing scaffold diversity and exploring novel chemical space is prioritized over targeting specific proteins . The +0.39 LogP increase over the piperidine analog also shifts the compound into a distinct lipophilicity region, expanding the physicochemical coverage of a screening collection .

FBDD for Lipophilic Binding Pockets

With MW 287.40 g/mol and LogP 3.15, the compound sits at the upper boundary of traditional fragment space (MW <300, LogP <3), making it suitable for fragment screening against targets with lipophilic binding sites. The 2 rotatable bonds and 0 H-bond donors confer low conformational entropy and favorable ligand efficiency potential, while the acetyl group avoids the covalent reactivity liabilities of the aldehyde analog .

Lead Optimization SAR: Ring-Size Effects

In medicinal chemistry programs where a piperidine-containing lead compound has been identified, the azepane analog serves as a direct ring-expansion probe. The +14 Da mass shift and +0.39 LogP increment are precisely defined, allowing quantitative assessment of ring-size effects on potency, selectivity, and pharmacokinetic properties when tested side-by-side against the piperidine comparator .

Parallel Synthesis of Azepane-Focused Arrays

With ≥98% commercial purity available from multiple vendors, the compound is procurement-ready for high-throughput parallel synthesis without requiring repurification. The pyridine 2,3-substitution pattern and the N-acetylpyrrolidine handle provide orthogonal synthetic diversification points (e.g., pyridine C–H functionalization, pyrrolidine deprotection/re-acylation) for generating focused compound arrays [1].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
3D conformational scaffold (azepane vs. piperidine)
Scaffold diversity and chemical space exploration
Fragment-based library design
Lipophilicity and MW at upper fragment space
Physicochemical property boundaries
Lead optimization ring-size SAR
Defined ring-expansion probe
Quantitative structure-activity relationship assessment
Parallel synthesis of azepane arrays
Multi-vendor high-purity building block
Orthogonal diversification points validation
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